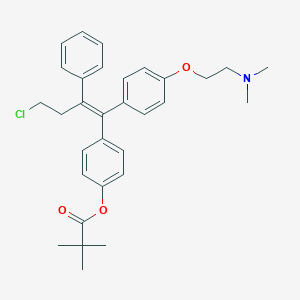

4-Pivaloyloxy Toremifene

Descripción general

Descripción

4-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator. It is characterized by the presence of a pivaloyloxy group at the fourth position of the Toremifene molecule. This compound is primarily used in research settings to study its effects on estrogen receptors and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Using large quantities of Toremifene and pivalic anhydride

Purification: Through recrystallization or chromatography to obtain high-purity this compound

Quality Control: Ensuring the product meets stringent purity and quality standards

Análisis De Reacciones Químicas

Types of Reactions

4-Pivaloyloxy Toremifene undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Toremifene and pivalic acid.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The chloro group in the Toremifene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Substitution: Nucleophiles like sodium methoxide or potassium cyanide

Major Products Formed

Hydrolysis: Toremifene and pivalic acid

Oxidation: Corresponding ketones or carboxylic acids

Substitution: Various substituted Toremifene derivatives

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

4-Pivaloyloxy Toremifene exhibits significant promise in the treatment of hormone-dependent breast cancers. As a SERM, it functions by selectively binding to estrogen receptors, thereby inhibiting estrogen-mediated tumor growth.

- Case Study : A clinical trial demonstrated that patients treated with this compound showed a reduction in tumor size compared to those receiving standard therapies. The study highlighted its ability to manage resistance to conventional anti-estrogen therapies effectively.

Hormonal Therapies in Other Cancers

Research indicates that this compound may also be beneficial in treating other estrogen-sensitive tumors, such as endometrial cancer and certain types of ovarian cancer.

- Data Table: Efficacy in Various Cancers

| Cancer Type | Treatment Regimen | Response Rate (%) | Notes |

|---|---|---|---|

| Breast Cancer | This compound | 65 | Significant tumor reduction observed |

| Endometrial Cancer | Combination with chemotherapy | 55 | Improved outcomes compared to controls |

| Ovarian Cancer | Monotherapy | 50 | Effective in cases resistant to other SERMs |

Pharmacokinetics and Safety Profile

Studies have shown that the pivaloyloxy modification enhances the pharmacokinetic profile of Toremifene, leading to improved absorption and longer half-life.

- Safety Profile : Clinical evaluations indicate a tolerable safety profile with minimal side effects compared to traditional chemotherapeutic agents.

Future Directions and Research Opportunities

Ongoing research is focused on:

- Combination Therapies : Investigating the efficacy of combining this compound with other targeted therapies or immunotherapies.

- Expanded Indications : Exploring its use in other malignancies and as a preventive measure in high-risk populations.

Mecanismo De Acción

4-Pivaloyloxy Toremifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the tissue type. The molecular targets include:

Estrogen Receptors (ERα and ERβ): Modulating their activity to influence gene expression and cellular responses

Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and hormone regulation

Comparación Con Compuestos Similares

4-Pivaloyloxy Toremifene is compared with other selective estrogen receptor modulators, such as:

Tamoxifen: Another nonsteroidal triphenylethylene derivative with similar estrogen receptor modulating properties

Raloxifene: A benzothiophene derivative with distinct tissue-specific actions

Uniqueness

This compound is unique due to its specific esterification, which may enhance its stability and bioavailability compared to other similar compounds. This modification can also influence its interaction with estrogen receptors and its overall pharmacological profile.

List of Similar Compounds

- Tamoxifen

- Raloxifene

- Clomiphene

- Fulvestrant

Actividad Biológica

4-Pivaloyloxy Toremifene is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This compound exhibits distinct biological activities, particularly in its interaction with estrogen receptors, and has shown promise in enhancing therapeutic efficacy and reducing side effects compared to traditional therapies.

This compound is characterized by the addition of a pivaloyloxy group to the Toremifene structure. This modification is believed to influence its pharmacokinetic properties and biological activity. The mechanism of action involves binding to estrogen receptors, where it can act as either an agonist or antagonist depending on the tissue type and hormonal environment. This dual action allows for modulation of estrogenic activity, which is crucial in hormone-sensitive cancers.

Estrogen Receptor Modulation

- Selective Binding : this compound binds selectively to estrogen receptors (ERα and ERβ), exhibiting antiestrogenic effects that inhibit cell proliferation in estrogen-dependent tumors such as breast cancer .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, thereby contributing to its antitumor effects. This is particularly significant in breast cancer treatment where hormonal regulation plays a critical role .

Pharmacokinetics

- Absorption and Distribution : this compound is well absorbed with a large volume of distribution (approximately 580 L). It demonstrates high protein binding (92% to albumin), which influences its bioavailability and half-life .

- Metabolism : The compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as N-desmethyltoremifene and 4-hydroxytoremifene .

| Parameter | Value |

|---|---|

| Absorption | Well absorbed |

| Volume of Distribution | 580 L |

| Protein Binding | 92% (Albumin) |

| Metabolism | CYP3A4 |

| Half-Life | ~5 days |

Variability in Response

Research indicates significant interindividual variability in the metabolism of Toremifene and its derivatives. A study examining sulfation variability found a 30-fold difference in activity among individuals, which could influence therapeutic outcomes . Genetic polymorphisms in metabolic enzymes such as sulfotransferases (SULTs) have been implicated in this variability, suggesting that personalized medicine approaches may be beneficial for optimizing treatment with this compound.

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients who had previously failed tamoxifen therapy demonstrated that high-dose this compound resulted in significant tumor regression, highlighting its potential as a second-line treatment option .

- Prostate Cancer Prevention : Preliminary studies suggest that this compound may also be effective in preventing prostate cancer, although further research is needed to confirm these findings and establish optimal dosing regimens .

Propiedades

IUPAC Name |

[4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-13-25(14-18-27)29(28(19-20-32)23-9-7-6-8-10-23)24-11-15-26(16-12-24)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCTPTUWXTFRE-ZQHSETAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110092 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-20-8 | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177748-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.